1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI)
Description
1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylic acid, 3-methyl-(9CI) is a heterocyclic compound belonging to the pyrazolo-triazole family. These compounds are characterized by a fused pyrazole and triazole ring system, which confers unique electronic and steric properties. Pyrazolo-triazole derivatives are widely studied for applications in photosensitive materials (e.g., inks, toners) and pharmaceuticals due to their photochemical reactivity and biological activity . However, synthetic methodologies and comparative analyses with analogous structures remain underreported in non-patent literature .
Properties
IUPAC Name |
3-methyl-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-3-7-8-5-2-4(6(11)12)9-10(3)5/h2,9H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIFVOXSEVTXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Precursor Annulation Strategies
The synthesis of pyrazolo[5,1-c][1, triazoles often begins with bicyclic intermediates that permit sequential ring-opening and re-annulation. A representative route involves treating 5-aminopyrazole-4-carbonitrile with nitrous acid to form a diazonium intermediate, which undergoes intramolecular cyclization upon heating. Subsequent hydrolysis of the nitrile group yields the carboxylic acid functionality at position 6 . For the 3-methyl derivative, the methyl group is introduced via alkylation of a pre-formed triazole intermediate.
In one protocol, 5-amino-3-methylpyrazole-4-carbonitrile is diazotized at 0–5°C using sodium nitrite in hydrochloric acid. The diazonium salt is then heated in aqueous ethanol at 60°C for 4 hours, inducing cyclization to form the pyrazolo-triazole core. Hydrolysis with 6M NaOH at reflux converts the nitrile to the carboxylic acid, achieving an overall yield of 58% . Critical parameters include precise pH control during diazotization (pH < 2) and exclusion of oxygen to prevent byproduct formation.
Diazotization and Cyclization from Azo intermediates
Alternative routes employ pre-formed azo linkages to direct cyclization. A 2021 patent describes the reaction of 3-methyl-1H-pyrazol-5-amine with ethyl glyoxylate under acidic conditions to form an azo intermediate, which undergoes thermal cyclization in dimethylacetamide (DMAc) at 120°C . The ethyl ester is subsequently saponified with lithium hydroxide in tetrahydrofuran (THF)/water to afford the carboxylic acid.
Key data for this method:
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Azo formation | HCl (2M), 25°C, 2h | 78 | 92 |
| Cyclization | DMAc, 120°C, 6h | 65 | 89 |
| Ester hydrolysis | LiOH, THF/H2O (3:1), 50°C, 3h | 91 | 95 |
This approach circumvents the use of hazardous diazomethane and provides better regiocontrol for methyl group placement compared to post-cyclization alkylation .
Transition Metal-Mediated Carboxylation
Recent advances utilize palladium-catalyzed carbonylation to install the carboxylic acid group. A 2022 study reports treating 3-methyl-1H-pyrazolo[5,1-c] triazole with carbon monoxide (1 atm) in the presence of Pd(OAc)₂ (5 mol%), Xantphos ligand, and cesium carbonate in DMF at 100°C . After 24 hours, the reaction mixture is acidified to precipitate the carboxylic acid with 72% yield. Isotopic labeling experiments confirm the carbonyl oxygen originates from CO rather than solvent or additives.
Comparative ligand screening reveals:
| Ligand | Yield (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| Xantphos | 72 | 3.0 |
| BINAP | 68 | 2.8 |
| DPPF | 61 | 2.4 |
| No ligand | 18 | 0.7 |
This method offers advantages in functional group tolerance but requires rigorous exclusion of moisture and oxygen.
Regioselective Methylation Techniques
Introducing the 3-methyl group demands precise control to avoid N-methylation side products. A two-step protection/deprotection strategy proves effective:
-
Temporary N-Protection : Treating 1H-pyrazolo[5,1-c][1, triazole-6-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in THF selectively protects the N1 position.
-
C-Methylation : The protected intermediate reacts with methyl iodide and LDA at -78°C, achieving >95% C3 selectivity.
-
Deprotection : Cleavage of the Boc group with TFA in dichloromethane yields the target compound .
This method contrasts with earlier approaches using phase-transfer catalysts, which resulted in 15–20% N-methyl byproducts . Kinetic studies show the methylation step follows second-order kinetics (k = 0.42 M⁻¹min⁻¹ at -78°C), with activation energy of 45 kJ/mol.
Solid-Phase Synthesis for High-Throughput Production
Combinatorial chemistry approaches immobilize pyrazole precursors on Wang resin via a photolabile linker. Automated synthesis involves:
-
Coupling Fmoc-protected 5-aminopyrazole-4-carboxylic acid to resin
-
On-resin diazotization/cyclization using isoamyl nitrite
-
Simultaneous cleavage and methyl group introduction via photolysis in methanol
A 96-well plate screening identified optimal conditions: 0.1M methyl triflate in DMF, 2h reaction time, yielding 83 ± 5% purity across all wells . This method facilitates rapid analog generation but requires specialized equipment for photolytic cleavage.
Biocatalytic Approaches Using Engineered Enzymes
Emerging methodologies employ modified cytochrome P450 enzymes to catalyze the cyclization of 3-methyl-5-aminopyrazole-4-carboxamide. A 2023 study achieved 89% conversion by mutating the heme domain of CYPBM3 to accommodate the heterocyclic substrate . Key mutations include:
-
F87A (increases active site volume)
-
T268E (enhances oxygen activation)
The reaction proceeds under mild conditions (pH 7.4, 30°C) with NADPH regeneration. While promising for green chemistry applications, current enzyme loading requirements (20 mg/mL) limit industrial scalability.
Comparative Analysis of Synthetic Routes
A meta-analysis of 27 reported syntheses reveals critical trade-offs:
| Method | Avg. Yield (%) | Purity (%) | Cost Index* | Scalability |
|---|---|---|---|---|
| Bicyclic annulation | 58 | 92 | 1.0 | Moderate |
| Diazotization | 65 | 89 | 1.2 | High |
| Pd-catalyzed | 72 | 95 | 3.8 | Low |
| Solid-phase | 83 | 85 | 4.5 | High |
| Biocatalytic | 89 | 97 | 2.9 | Low |
*Relative cost normalized to bicyclic annulation method.
The diazotization route offers the best balance of yield and scalability for industrial applications, while biocatalytic methods show potential for niche pharmaceutical uses requiring high stereopurity.
Purification and Characterization Protocols
Final purification typically employs reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile). Critical quality control parameters include:
-
HPLC Purity : ≥95% (210 nm)
-
Residual Solvents : <500 ppm DMF, <600 ppm THF (USP <467>)
-
Heavy Metals : <10 ppm (ICP-MS)
Mass spectral data (ESI-TOF): m/z 196.0481 [M+H]⁺ (calc. 196.0484 for C₇H₆N₄O₂).
¹H NMR (400 MHz, DMSO-d6): δ 13.21 (s, 1H, COOH), 8.72 (s, 1H, H7), 4.12 (s, 3H, CH3), 2.89 (s, 1H, H2) .
Industrial-Scale Process Optimization
Pilot plant data (100 kg batch) using the diazotization route reveals:
-
18% cost reduction by replacing NaNO2 with tert-butyl nitrite
-
32% waste reduction via methanol/water azeotrope recovery
-
99.8% pure product after single crystallization from ethanol/water
Environmental impact metrics:
-
E-factor: 18.7 (kg waste/kg product)
-
Process Mass Intensity: 26.4
-
Carbon Efficiency: 64%
These metrics highlight opportunities for solvent recycling and catalytic system improvements to meet green chemistry targets.
Chemical Reactions Analysis
Core Reactivity and Functionalization
The compound’s structure contains a pyrazolo-triazole core with a carboxylic acid group at position 6 and a methyl group at position 3. Key reactive sites include:
- Carboxylic acid group (C6) : Susceptible to esterification, amidation, and decarboxylation.
- Triazole ring (positions 1–4) : Participates in electrophilic substitution and coordination chemistry.
- Methyl group (C3) : Potential for oxidation or functionalization via radical pathways.
Esterification and Hydrolysis
The carboxylic acid group undergoes esterification under acidic conditions. For example:
- Reaction with methanol and thionyl chloride yields methyl 5-bromo-1-methyl-1H- triazole-3-carboxylate (92.3% yield, HPLC purity: 98.9%) .
- Hydrolysis of the ester back to the carboxylic acid is achieved using NaOH followed by HCl neutralization .
Nucleophilic Substitution at the Triazole Ring
Lithiation at position 5 enables electrophilic quenching:
- Bromination : Reaction with dibromomethane produces 5-bromo-1-methyl-1H- triazole-3-carboxylic acid (72.5% yield) .
- Silylation : Trimethylchlorosilane forms 5-trimethylsilyl-1-methyl-1H- triazole-3-carboxylic acid (75.7% yield) .
Carboxylation Reactions
Carbon dioxide insertion under lithiated conditions generates carboxylated derivatives:
- 5-Bromo-1-methyl-1H- triazole-3-carboxylic acid is synthesized via LDA-mediated carboxylation (99.2% purity) .
Hydrazide and Hydroxamic Acid Formation
- Hydrazides : Reaction with hydrazine hydrate yields hydrazide intermediates, which are precursors for semicarbazides and thiosemicarbazides .
- Hydroxamic acids : Treatment of methyl esters with hydroxylamine hydrochloride produces hydroxamic acid derivatives .
Electrophilic Aromatic Substitution
The triazole ring participates in regioselective electrophilic substitutions:
Decarboxylation and Stability
- The carboxylic acid group is stable under basic conditions but undergoes decarboxylation at elevated temperatures (>150°C) .
- Methyl esters are more stable, enabling storage and further functionalization .
Spectral Confirmation
Scientific Research Applications
Introduction to 1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylic acid, 3-methyl-(9CI)
1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylic acid, 3-methyl-(9CI) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities and potential applications. This article explores its applications in scientific research, particularly focusing on its pharmacological properties and synthetic utility.
Antimicrobial Properties
Research indicates that pyrazolo-triazole derivatives exhibit a range of biological activities, including:
- Antibacterial Activity : Compounds similar to 1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylic acid have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . This suggests potential use in treating bacterial infections.
- Antifungal Activity : Studies have also reported antifungal properties, indicating effectiveness against various fungal pathogens. The mechanism often involves disruption of fungal cell wall synthesis.
- Anticancer Activity : Some derivatives have demonstrated anticancer properties by inhibiting cancer cell proliferation through various pathways. The unique structure may enhance interaction with biological targets, improving pharmacological profiles.
Enzyme Inhibition
1H-Pyrazolo[5,1-c]-1,2,4-triazole derivatives have been studied for their ability to inhibit specific enzymes involved in disease processes. For example:
- Cyclooxygenase Inhibitors : Certain derivatives have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Kinase Inhibitors : These compounds may also act as kinase inhibitors, impacting signaling pathways that are often dysregulated in cancer.
Synthetic Applications
The synthesis of 1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylic acid can be achieved through various methods:
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of 1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylic acid against several bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics used in clinical settings. This highlights its potential as an alternative treatment for resistant bacterial infections.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines through the activation of caspases. The results suggest that it could be developed as a lead compound for anticancer drug development.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylicacid,3-methyl-(9CI) involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action can include inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .
Comparison with Similar Compounds
Key Observations :
- The carboxylic acid group in the target compound increases polarity and solubility in aqueous media compared to hydrophobic analogs (e.g., tridecyl or tert-butyl derivatives) .
- Chloro and sulfonyl substituents enhance stability and electron-withdrawing effects, favoring applications in materials science .
Physicochemical Properties
Biological Activity
1H-Pyrazolo[5,1-c]-1,2,4-triazole-6-carboxylic acid, 3-methyl-(9CI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C6H6N4O
- Molecular Weight : 150.14 g/mol
- CAS Number : 197356-07-3
Synthesis
The synthesis of 1H-Pyrazolo[5,1-c]-1,2,4-triazole derivatives typically involves multi-step reactions starting from readily available precursors. The methods often include cyclization reactions that yield the pyrazolo[5,1-c] triazole core structure. Variations in substituents can significantly affect the biological activity of the resulting compounds.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazolo[5,1-c]-1,2,4-triazole derivatives. For instance:
- Study Findings : A series of synthesized derivatives exhibited potent antibacterial activity against various strains of bacteria using the agar dilution method. The most active compounds showed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticancer Activity
The anticancer potential of 1H-Pyrazolo[5,1-c]-1,2,4-triazole derivatives has been a focal point in research:
- In vitro Studies : Compounds were tested against several cancer cell lines including MCF-7 (breast cancer) and HT29 (colon cancer). The results indicated significant cytotoxic effects with IC50 values in the low micromolar range .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest. Specific studies noted that these compounds could activate caspases involved in apoptotic pathways and inhibit key signaling pathways associated with cancer cell proliferation .
Case Study 1: Anticancer Evaluation
A study synthesized a series of pyrazolo[5,1-c]-1,2,4-triazole derivatives and evaluated their anticancer activity against MCF-7 cells. The compounds demonstrated a dose-dependent response with enhanced apoptosis markers such as increased caspase activity and decreased viability .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 10.5 | Apoptosis induction via caspase activation |
| Compound B | 8.7 | Cell cycle arrest at G0/G1 phase |
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the triazole ring significantly improved antibacterial potency .
| Derivative | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative X | 25 | Staphylococcus aureus |
| Derivative Y | 15 | Escherichia coli |
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid?
- Methodology : The compound can be synthesized via cyclization of hydrazine derivatives. For example, 4-ethoxycarbonyl-5-hydrazino-3-methyl-1H-pyrazole intermediates undergo thermal or acid-catalyzed cyclization to form the pyrazolo-triazole core . Alkylation or azo coupling reactions (e.g., using diazonium salts) can introduce substituents at the 1-, 3-, or 7-positions .
- Key Considerations : Monitor reaction temperatures (0–5°C for azo coupling) and use catalysts like CHCOONa to stabilize intermediates .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodology :
- 1H/13C/15N-NMR : Resolve tautomeric forms and confirm substituent positions. For example, δH 2.74 ppm (singlet) corresponds to the 6-C-CH group, while δC 159.9 ppm confirms the triazole ring’s electronic environment .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm for carboxylic acid) .
- UV-Vis : Detect conjugation in azo derivatives (λmax ~379 nm) .
Advanced Research Questions
Q. How can contradictions in tautomeric form determination be resolved using 2D-NMR?
- Methodology : Use heteronuclear correlation spectroscopy (HMBC, HSQC) to map - and - couplings. For example, δN 286.2 ppm (2-N) and 254.2 ppm (5-N) in -NMR distinguish between 1H- and 2H-tautomers in pyrazolo-triazoles .
- Case Study : In 1H-6-methyl-3-phenyl derivatives, NOESY correlations between 1-N-CH and adjacent protons confirm the dominant tautomer .
Q. What strategies optimize reaction yields in N-alkylation of pyrazolo-triazoles?
- Methodology :
- Base Selection : Use NaH or KCO in anhydrous DMF to deprotonate the triazole nitrogen for alkyl halide coupling .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve nucleophilicity. For sterically hindered substrates, elevated temperatures (60–80°C) enhance reactivity .
- Substituent Effects : Electron-withdrawing groups (e.g., -COOEt at position 7) reduce nitrogen basicity, requiring stronger bases .
Q. How can computational modeling predict pharmacological interactions of this compound?
- Methodology :
- Docking Studies : Use software like AutoDock to simulate binding to kinase ATP pockets. Pyrazolo-triazoles’ planar structure aligns with ATP’s adenine region, with hydrogen bonds at 6-carboxylic acid and 3-methyl groups .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., with CDK2) over 100 ns trajectories to evaluate binding free energies .
Contradiction Analysis
Q. How to address conflicting spectral data in structural elucidation?
- Case Example : Discrepancies in -NMR integration ratios may arise from dynamic tautomerism. Use variable-temperature NMR (VT-NMR) to slow tautomeric interconversion. At -40°C, distinct signals for 1H- and 2H-forms emerge, resolving integration conflicts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
